MM-102, also known as MM-102, is a small-molecule peptidomimetic inhibitor that specifically targets the interaction between Mixed Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5). [] This interaction is crucial for the enzymatic activity of MLL1, a histone H3 lysine 4 (H3K4) methyltransferase. [] MM-102 acts as a potent antagonist of MLL1 activity by disrupting the formation of the MLL1-WDR5 complex. []
The synthesis of MM-102 is based on the -CO-ARA-NH- motif, the minimum binding motif derived from MLL1. [] While the specific steps of the synthesis are not detailed in the provided literature, the study mentions the design of a large number of peptidomimetics targeting the MLL1/WDR5 interaction. []
Although the exact molecular structure of MM-102 is not provided in the literature reviewed, co-crystal structures of two potent peptidomimetics similar to MM-102 in complex with WDR5 have been determined. [] These structures provide insights into the structural basis for high-affinity binding to WDR5. []
MM-102 functions by disrupting the protein-protein interaction between MLL1 and WDR5. [] This interaction is essential for the enzymatic activity of MLL1, which plays a critical role in the methylation of histone H3K4. [, , ] By preventing the formation of the MLL1-WDR5 complex, MM-102 effectively inhibits MLL1's ability to methylate H3K4, thereby impacting gene expression. [] This inhibition leads to the downregulation of MLL1 target genes, including those involved in cell growth, proliferation, and differentiation. [, , ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: